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Compound of Interest

Compound Name: 2-Bromo-6-phenoxypyridine

Cat. No.: B189388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Bromo-6-phenoxypyridine. Due to the limited availability of direct experimental data for this
specific compound in public databases, this guide leverages data from closely related analogs,
namely 2-Bromo-6-methoxypyridine and 2-phenoxypyridine, to predict and interpret the
spectroscopic features of 2-Bromo-6-phenoxypyridine. The methodologies and expected
data presented herein serve as a valuable resource for the identification, characterization, and
quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 2-Bromo-6-
phenoxypyridine based on the analysis of its structural analogs. These values provide a
baseline for the expected spectroscopic signatures of the molecule.

Table 1: Predicted *H NMR Spectroscopic Data (400 MHz, CDCls)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~76-7.8 t ~8.0 H-4 (Pyridine)
Phenyl H-ortho, H-
~73-75 m
para
~71-7.3 m - Phenyl H-meta
~6.9-7.1 d ~8.0 H-3 (Pyridine)
~6.7-6.9 d ~8.0 H-5 (Pyridine)

Table 2: Predicted 3C NMR Spectroscopic Data (100 MHz, CDClIs)

Chemical Shift (6) ppm Assignment

~ 163 C-6 (Pyridine)

~ 154 C-ipso (Phenyl)
~ 142 C-2 (Pyridine)

~ 140 C-4 (Pyridine)
~130 C-para (Phenyl)
~ 125 C-meta (Phenyl)
~122 C-ortho (Phenyl)
~118 C-5 (Pyridine)

~ 110 C-3 (Pyridine)

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber (cm~?) Assignment

~ 3100 - 3000 C-H stretch (Aromatic)

~ 1580 - 1560 C=C/C=N stretch (Pyridine ring)
~ 1480 - 1450 C=C stretch (Phenyl ring)

~ 1240 - 1200 C-O-C stretch (Asymmetric)

~ 1050 - 1010 C-O-C stretch (Symmetric)

~ 700 - 650 C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Assighment

249/251 [M]* (Molecular ion peak with bromine isotopes)
170 [M - Br]*

156 [M - CeHsOJ*

93 [CeHsO]*

78 [CsHaN]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-6-phenoxypyridine in
0.6-0.7 mL of deuterated chloroform (CDCIsz). Add a small amount of tetramethylsilane (TMS)
as an internal standard. Transfer the solution to a 5 mm NMR tube.

e 1H NMR Spectroscopy:

o Instrument: 400 MHz NMR Spectrometer.
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o Parameters:

Pulse Sequence: Standard proton pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Temperature: 298 K.

e 13C NMR Spectroscopy:

o Instrument: 100 MHz NMR Spectrometer.

o Parameters:

Pulse Sequence: Proton-decoupled carbon pulse sequence.

Spectral Width: 0 to 180 ppm.

Number of Scans: 1024-4096.

Relaxation Delay: 2.0 s.

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is
recommended. Place a small amount of the solid directly onto the ATR crystal. Alternatively,
prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and
pressing the mixture into a thin disk.

o Data Acquisition:

o Instrument: FT-IR Spectrometer with a DTGS detector.
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o Parameters:

Spectral Range: 4000-400 cm1.,

Resolution: 4 cm~1.

Number of Scans: 16-32.

A background spectrum should be collected and automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable volatile solvent such as methanol or acetonitrile.

o Data Acquisition:
o Instrument: Mass spectrometer with an Electron lonization (El) source.

o Parameters:

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50-350.

Inlet System: Direct infusion or Gas Chromatography (GC) for sample introduction.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-Bromo-6-phenoxypyridine.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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